(2S)-2-[(2S)-2-(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}propanamido)-N-[4-(hydroxymethyl)phenyl]-3-methylbutanamido]-5-(carbamoylamino)pentanamide
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Overview
Description
The compound (2S)-2-[(2S)-2-(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}propanamido)-N-[4-(hydroxymethyl)phenyl]-3-methylbutanamido]-5-(carbamoylamino)pentanamide is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple functional groups, such as azido, amido, and hydroxymethyl groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:
Formation of the azido group: This can be achieved by reacting an appropriate precursor with sodium azide under controlled conditions.
Amidation reactions:
Protection and deprotection steps: Protecting groups may be used to shield reactive sites during intermediate steps, followed by deprotection to reveal the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions to handle increased volumes.
Purification techniques: Employing methods such as chromatography and crystallization to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the azido group.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology
Its azido group makes it useful in bioconjugation techniques, such as click chemistry, for labeling biomolecules.
Medicine
Industry
The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example:
Azido group: Can participate in click chemistry reactions, forming stable triazole linkages.
Amido groups: Can form hydrogen bonds with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-[(2S)-2-(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}propanamido)-N-[4-(hydroxymethyl)phenyl]-3-methylbutanamido]-5-(carbamoylamino)pentanoic acid
- (2S)-2-[(2S)-2-(3-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}propanamido)-N-[4-(hydroxymethyl)phenyl]-3-methylbutanamido]-5-(carbamoylamino)pentylamine
Uniqueness
The presence of multiple functional groups in the compound provides a unique combination of reactivity and versatility, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C27H44N8O8 |
---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
(2S)-2-[N-[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]-4-(hydroxymethyl)anilino]-5-(carbamoylamino)pentanamide |
InChI |
InChI=1S/C27H44N8O8/c1-19(2)24(33-23(37)9-12-41-14-16-43-17-15-42-13-11-32-34-30)26(39)35(21-7-5-20(18-36)6-8-21)22(25(28)38)4-3-10-31-27(29)40/h5-8,19,22,24,36H,3-4,9-18H2,1-2H3,(H2,28,38)(H,33,37)(H3,29,31,40)/t22-,24-/m0/s1 |
InChI Key |
KATRZFUKLKUJLE-UPVQGACJSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)CO)[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCOCCN=[N+]=[N-] |
Canonical SMILES |
CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
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